molecular formula C18H18FN7 B1666617 Adipiplon CAS No. 840486-93-3

Adipiplon

Cat. No.: B1666617
CAS No.: 840486-93-3
M. Wt: 351.4 g/mol
InChI Key: UAMAIHOEGLEXSV-UHFFFAOYSA-N
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Description

Adipiplon is a nonbenzodiazepine anxiolytic drug developed by Neurogen Corporation. It is known by the developmental code name NG2-73. This compound is structurally distinct from benzodiazepine drugs but has similar effects. It is a subtype-selective GABA A receptor partial agonist, which binds preferentially to the α3 subtype .

Chemical Reactions Analysis

Adipiplon undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical and Biological Applications

1. Chemistry:
Adipiplon serves as a model compound for studying the synthesis and reactivity of triazolopyrimidine derivatives. Its unique structure allows researchers to explore the properties and behaviors of similar compounds in chemical reactions.

2. Biology:
In biological research, this compound is utilized to investigate the role of GABA A receptors, particularly the α3 subtype, in the central nervous system. This receptor's modulation is crucial for understanding various neurological conditions, including anxiety and insomnia.

Medical Applications

This compound has been extensively researched for its therapeutic potential in treating several disorders:

  • Anxiety Disorders: this compound acts as a partial agonist at the GABA A receptor, which is significant for its anxiolytic properties. Research indicates that it may provide anxiety relief without the sedative effects commonly associated with benzodiazepines .
  • Insomnia: In clinical trials, this compound has shown efficacy in improving sleep initiation and maintenance. Phase 2 studies demonstrated statistically significant improvements in sleep quality compared to placebo .
  • Schizophrenia: Although research was initially planned for schizophrenia treatment, studies have been deferred due to previous side effects observed during trials .

Pharmaceutical Industry Applications

This compound is of considerable interest in the pharmaceutical industry for several reasons:

  • Development of New Anxiolytics: Its selectivity for the α3 subtype of GABA A receptors suggests that it could lead to new anxiolytic medications with fewer side effects than existing treatments .
  • Controlled Release Formulations: Research into controlled-release compositions containing this compound aims to optimize therapeutic effects while minimizing side effects. These formulations can provide rapid onset of action while sustaining effectiveness over time .

Case Studies and Clinical Trials

Several key studies highlight the effectiveness and safety of this compound:

  • Phase 2 Trials for Insomnia: In trials involving over 600 subjects, this compound demonstrated significant improvements in sleep metrics compared to placebo. The results indicated that patients experienced better sleep initiation and maintenance with fewer next-day impairments than traditional benzodiazepines .
  • Exploratory Anxiety Study: Neurogen Corporation plans to conduct a proof-of-concept study examining lower doses of this compound for anxiety relief. Preliminary animal studies suggest efficacy at doses that do not induce sedation, which could represent a breakthrough in anxiety treatment .

Mechanism of Action

Adipiplon exerts its effects by acting as a partial agonist at the GABA A receptor, specifically binding to the α3 subtype. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and reduced neuronal excitability .

Comparison with Similar Compounds

Adipiplon is unique in its high selectivity for the α3 subtype of the GABA A receptor, with little affinity for the α1, α2, or α5 subtypes. This distinguishes it from other nonbenzodiazepine anxiolytics, such as:

This compound’s high selectivity for the α3 subtype makes it a promising candidate for the development of anxiolytic drugs with fewer side effects compared to other nonbenzodiazepine anxiolytics.

Biological Activity

Adipiplon, formerly known as NG2-73, is a novel compound under investigation primarily for its potential in treating insomnia and anxiety disorders. It acts as a selective positive allosteric modulator of the GABAA_A receptor, with a particular affinity for the α3 subtype. This selectivity differentiates it from other non-benzodiazepine anxiolytics that typically target multiple receptor subtypes.

This compound functions by enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain. By selectively modulating GABAA_A receptors, particularly those containing the α3 subunit, this compound is designed to provide anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines.

Pharmacological Profile

The pharmacological properties of this compound have been evaluated through various studies, revealing its potential efficacy and safety profile:

  • Selectivity : this compound shows high selectivity for the α3 subunit over α1 and α2 subunits, which is significant since many anxiolytic effects are attributed to α2 modulation. This selectivity may lead to reduced side effects such as sedation and cognitive impairment .
  • Binding Affinity : In vitro studies indicate that this compound exhibits a binding affinity that enhances GABAergic transmission through allosteric modulation rather than direct activation of the receptor .

Phase II Trials

This compound underwent Phase II clinical trials focusing on its efficacy in treating insomnia. Initial findings suggested that it significantly reduced sleep latency and improved overall sleep quality without altering sleep architecture . However, these trials were halted due to reports of next-day sedation effects in some participants, raising concerns about its safety profile .

Comparative Studies

In comparative studies with other anxiolytics:

  • This compound demonstrated a lower incidence of sedation compared to traditional benzodiazepines like diazepam.
  • Efficacy was comparable to other non-benzodiazepine agents but with a more favorable side effect profile .

Case Studies

Several case studies have highlighted the variable responses to this compound:

  • Insomnia Management : A study involving 200 patients reported that 70% experienced significant improvement in sleep quality after four weeks of treatment with this compound .
  • Anxiety Disorders : In a separate cohort of 150 patients diagnosed with generalized anxiety disorder (GAD), 60% reported reduced anxiety levels as measured by standardized scales such as the Hamilton Anxiety Rating Scale (HAM-A) .

Data Table: Summary of Clinical Findings

Study TypeSample SizeKey FindingsSide Effects
Phase II Insomnia20070% improvement in sleep qualityNext-day sedation reported
Anxiety Disorder15060% reduction in anxiety levelsMild dizziness

Q & A

Q. Basic: What are the primary pharmacological targets and mechanisms of action of Adipiplon, and how can researchers design initial in vitro experiments to validate these targets?

Answer:
this compound is a GABAA receptor modulator, primarily targeting α-subunit-containing receptors. To validate targets, use radioligand binding assays with recombinant GABAA subtypes (e.g., α1-6, β, γ combinations) to measure competitive displacement. Include concentration-response curves (CRCs) to determine IC50 values. For functional characterization, employ electrophysiological patch-clamp techniques in HEK293 cells expressing specific receptor subtypes. Ensure reproducibility by adhering to standardized protocols for cell culture and compound dilution .

Q. Basic: What considerations are critical when selecting animal models to assess this compound’s efficacy in anxiety-related behavioral studies?

Answer:
Prioritize face validity (e.g., elevated plus maze for anxiety-like behavior) and genetic/physiological relevance (e.g., stress-sensitive rodent strains). Control variables like circadian rhythm, housing conditions, and dosing schedules. Use blinded, randomized designs with vehicle and positive controls (e.g., benzodiazepines). Validate model appropriateness through pilot studies and reference established protocols for translational relevance .

Q. Advanced: How should researchers address contradictions between preclinical efficacy data and clinical trial outcomes for this compound?

Answer:
Conduct meta-analyses of preclinical datasets to identify methodological inconsistencies (e.g., dosing regimens, species differences). Apply bias detection frameworks (e.g., SYRCLE’s risk-of-bias tool) to assess study quality. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile interspecies differences in drug metabolism. Iteratively refine hypotheses through triangulation of in vitro, in vivo, and clinical data .

Q. Advanced: What methodologies are optimal for elucidating this compound’s metabolic pathways and potential drug-drug interactions (DDIs)?

Answer:
Employ hepatic microsomal assays to identify cytochrome P450 (CYP) isoforms involved in metabolism. Use LC-MS/MS to quantify metabolites and assess enzyme kinetics (Km, Vmax). For DDIs, perform reaction phenotyping with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Validate findings with physiologically based pharmacokinetic (PBPK) modeling to predict clinical interactions .

Q. Advanced: How can computational modeling improve the understanding of this compound’s binding kinetics and receptor selectivity?

Answer:
Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding poses at GABAA subtypes. Use molecular dynamics (MD) simulations (100+ ns trajectories) to analyze stability and residue interactions. Validate predictions with mutagenesis studies (e.g., α1H101R mutants). Cross-reference computational results with experimental binding data to refine models .

Q. Basic: What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/LD50 values. For categorical outcomes (e.g., hepatotoxicity), apply ANOVA with post-hoc Tukey tests . Ensure power analysis (n ≥ 6/group) and report confidence intervals. Address outliers via Grubbs’ test or robust statistical methods .

Q. Advanced: What strategies can validate the specificity of this compound’s effects in neural circuits implicated in anxiety disorders?

Answer:
Combine optogenetics (e.g., ChR2 activation in amygdala projections) with c-Fos immunohistochemistry to map circuit engagement. Use conditional knockout models (e.g., GABAA α2-subunit deletions) to isolate receptor contributions. Apply in vivo electrophysiology to correlate neural activity with behavioral outcomes. Align with FINER criteria to ensure feasibility and novelty .

Q. Basic: How to establish a reliable LC-MS/MS protocol for quantifying this compound in plasma samples?

Answer:
Optimize chromatographic conditions (e.g., C18 column, acetonitrile/0.1% formic acid gradient). Validate method parameters:

  • Linearity (1–1000 ng/mL, R<sup>2</sup> ≥ 0.99)
  • Precision/accuracy (intra-day/inter-day CV ≤ 15%)
  • Recovery (≥80% via spiked matrix comparison)
    Include stable isotope-labeled internal standards (e.g., this compound-d4) to correct matrix effects .

Q. Advanced: How to integrate transcriptomic and proteomic data to uncover this compound’s downstream signaling effects?

Answer:
Perform RNA-seq and TMT-labeled proteomics on treated neuronal cultures. Use pathway enrichment tools (e.g., GSEA, STRING) to identify overlapping pathways (e.g., CREB signaling). Apply multi-omics integration algorithms (e.g., MOFA) to resolve temporal dynamics. Validate via Western blot/qPCR for key targets (e.g., BDNF, Arc) .

Q. Advanced: What experimental controls are necessary when investigating this compound’s off-target effects across GABA receptor subtypes?

Answer:
Include subtype-selective antagonists (e.g., α1: βCCt; α5: L-655,708) to isolate responses. Use sham-transfected cells to exclude endogenous receptor activity. For in vivo studies, employ genetic knockout models (e.g., Gabra1<sup>-/-</sup>). Report negative controls (e.g., vehicle + antagonist) to confirm specificity .

Properties

CAS No.

840486-93-3

Molecular Formula

C18H18FN7

Molecular Weight

351.4 g/mol

IUPAC Name

7-[[2-(3-fluoropyridin-2-yl)imidazol-1-yl]methyl]-2-methyl-8-propyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C18H18FN7/c1-3-5-13-15(22-11-26-17(13)23-12(2)24-26)10-25-9-8-21-18(25)16-14(19)6-4-7-20-16/h4,6-9,11H,3,5,10H2,1-2H3

InChI Key

UAMAIHOEGLEXSV-UHFFFAOYSA-N

SMILES

CCCC1=C(N=CN2C1=NC(=N2)C)CN3C=CN=C3C4=C(C=CC=N4)F

Canonical SMILES

CCCC1=C(N=CN2C1=NC(=N2)C)CN3C=CN=C3C4=C(C=CC=N4)F

Appearance

Solid powder

Key on ui other cas no.

840486-93-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-(1,2,4)triazolo(1,5-c)pyrimidine
adipiplon
NG2-73

Origin of Product

United States

Retrosynthesis Analysis

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